![molecular formula C16H12ClNO2 B2702639 N-(2-benzoyl-4-chlorophenyl)prop-2-enamide CAS No. 35290-78-9](/img/structure/B2702639.png)
N-(2-benzoyl-4-chlorophenyl)prop-2-enamide
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Overview
Description
“N-(2-benzoyl-4-chlorophenyl)prop-2-enamide” is an organic compound with the molecular formula C14H10ClNO2 . It has an average mass of 259.688 Da and a monoisotopic mass of 259.040009 Da .
Molecular Structure Analysis
The molecule contains a total of 57 bond(s). There are 33 non-H bond(s), 21 multiple bond(s), 9 rotatable bond(s), 3 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 ketone(s) (aromatic), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 504.1±45.0 °C at 760 mmHg, and a flash point of 258.7±28.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has an ACD/LogP of 4.32 and an ACD/LogD (pH 5.5) of 3.49 .Scientific Research Applications
Central Nervous System (CNS) Agents
“N-(2-benzoyl-4-chlorophenyl)prop-2-enamide” has been synthesized and evaluated as a potential CNS agent . The compound showed potent anxiolytic and skeletal muscle relaxant activity, making it a potential candidate for further research in the development of new CNS drugs .
Molecular Docking Studies
This compound has been used in molecular docking studies to understand its interaction with the GABAA receptor . These studies can provide valuable insights into the design of new drugs with improved efficacy and safety profiles .
Physicochemical Property Analysis
The physicochemical properties of “N-(2-benzoyl-4-chlorophenyl)prop-2-enamide” have been analyzed and compared with those of the standard drug diazepam . This analysis can help in the optimization of the compound’s bioavailability and drug-likeness .
Crystal Structure Determination
The crystal structure of “N-(2-benzoyl-4-chlorophenyl)prop-2-enamide” has been redetermined . Understanding the crystal structure of a compound is crucial for predicting its physical and chemical properties, and can guide the design of new compounds with desired characteristics .
Synthesis of α- and β-Amino Acids
“N-(2-benzoyl-4-chlorophenyl)prop-2-enamide” has been used as a reagent in the synthesis of tailor-made α- and β-amino acids . These amino acids have wide applications in the pharmaceutical industry .
Scale-up Synthesis
Studies have been conducted on the scale-up synthesis of “N-(2-benzoyl-4-chlorophenyl)prop-2-enamide” on the 100 g scale . This research is important for the commercial production of the compound .
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(2-benzoyl-4-chlorophenyl)prop-2-enamide is the Ca2+/calmodulin (CaM)-dependent protein kinase II (CaMKII) . This enzyme plays pivotal roles in cell physiology, being involved in calcium signal transduction . It is a multifunctional enzyme able to phosphorylate nearly 40 different proteins, including enzymes, ion channels, kinases, and transcription factors .
Mode of Action
The interaction of N-(2-benzoyl-4-chlorophenyl)prop-2-enamide with its target, CaMKII, modulates the activation of this enzyme . The compound’s interaction with CaMKII results in changes in the phosphorylation of various proteins, affecting their function .
Biochemical Pathways
The action of N-(2-benzoyl-4-chlorophenyl)prop-2-enamide on CaMKII affects various biochemical pathways. These include pathways involved in gene expression and cell-cycle control . The compound’s action on CaMKII also affects neuronal function, such as learning and memory , and it plays a role in the abnormal growth of tumor cells .
Result of Action
The molecular and cellular effects of N-(2-benzoyl-4-chlorophenyl)prop-2-enamide ’s action include changes in the phosphorylation state of various proteins, which can affect their function . This can lead to changes in gene expression, cell-cycle control, and neuronal function .
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-2-15(19)18-14-9-8-12(17)10-13(14)16(20)11-6-4-3-5-7-11/h2-10H,1H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVKXNYHLXUBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)prop-2-enamide |
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